Researchers requiring reproducible central LRRK2 inhibition face variability from divergent inhibitor potencies and brain penetration. PF-06447475 solves this with validated in vivo brain target engagement in G2019S-LRRK2 models.
• Consistent brain LRRK2 pS935/pS1292 modulation (IC50 103/21 nM) in transgenic mice.
• Prevents α-synuclein-induced neurodegeneration in G2019S-LRRK2 rats at 30 mg/kg p.o.
• Cross-model neuroprotection confirmed in Drosophila and MPTP mouse models.
Supplied as a high-purity (>98%) research-use-only tool compound with reliable global logistics.
Molecular FormulaC17H15N5O
Molecular Weight305.33 g/mol
CAS No.1527473-33-1
Cat. No.B612100
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
PF-06447475 Brain-Penetrant LRRK2 Inhibitor for PD Research
PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile) is a synthetic organic ATP-competitive type I kinase inhibitor targeting leucine-rich repeat kinase 2 (LRRK2) [1][2]. The compound was discovered and optimized by Pfizer through a surrogate crystallography approach aimed at improving kinome selectivity, resulting in a highly potent, brain-penetrant LRRK2 inhibitor that has been extensively profiled in preclinical safety and pharmacodynamic studies [1]. The compound demonstrates anti-PD activity and is supplied as a research-use-only tool compound for investigating central and peripheral LRRK2 function in experimental models of Parkinson's disease [2][3].
1
Central & peripheral LRRK2 pathway inhibition study fit
Brain-penetrant tool compound for target engagement models
2
PD-relevant genetic model endpoint characterization
Supports G2019S and WT LRRK2 model-response context
3
Imaging-compatible research workflow
PET tracer derivative available for non-invasive occupancy studies
[1] Henderson JL, Kormos BL, Hayward MM, Coffman KJ, Jasti J, Kurumbail RG, Wager TT, Verhoest PR, Noell GS, Chen Y, Needle E, Berger Z, Steyn SJ, Houle C, Hirst WD, Galatsis P. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. J Med Chem. 2015 Jan 8;58(1):419-432. View Source
[3] Daher JP, Abdelmotilib HA, Hu X, Volpicelli-Daley LA, Moehle MS, Fraser KB, Needle E, Chen Y, Steyn SJ, Galatsis P, Hirst WD, West AB. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration. J Biol Chem. 2015 Aug 7;290(32):19433-19444. View Source
PF-06447475 vs. In-Class LRRK2 Inhibitors: Substitution Risks
Substituting PF-06447475 with other LRRK2 inhibitors in research workflows introduces substantial experimental variability due to divergent potency profiles, mutant selectivity windows, and in vivo target engagement kinetics [1]. As demonstrated in systematic comparative profiling, LRRK2 inhibitors exhibit wide-ranging IC50 values against WT and G2019S mutant kinase—from sub-nanomolar (MLi-2: 0.8 nM WT) to >20 nM (HG-10-102-01: 20.3 nM WT)—and varying brain penetration characteristics that critically impact central nervous system target engagement [2][3]. Furthermore, cellular phosphorylation assays reveal that biochemical IC50 values do not directly translate to cellular target modulation; PF-06447475 exhibits distinct cellular LRRK2 inhibition kinetics that differ from comparators such as MLi-2 [1]. These compound-specific differences in kinase selectivity profiles, brain-to-plasma ratios, and pharmacodynamic properties mean that experimental outcomes—particularly in neurodegeneration models requiring sustained central LRRK2 inhibition—cannot be reliably reproduced across different inhibitors [1][2].
Biochemical potency
PF-06447475
WT LRRK2 assay-response context
Alternative LRRK2 inhibitors
Potency profiles differ; may shift cellular target engagement interpretation
Mutant selectivity
PF-06447475
WT-preferring isoform-selectivity context
HG-10-102-01, GSK2578215A
Reversed or near-equipotent selectivity; G2019S model-response context may not transfer
Cellular pharmacology
PF-06447475
Benchmarked cellular pS935 inhibition kinetics
MLi-2, other tool compounds
Biochemical IC50 may not translate to cellular target modulation
[1] Henderson JL, Kormos BL, Hayward MM, Coffman KJ, Jasti J, Kurumbail RG, Wager TT, Verhoest PR, Noell GS, Chen Y, Needle E, Berger Z, Steyn SJ, Houle C, Hirst WD, Galatsis P. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. J Med Chem. 2015 Jan 8;58(1):419-432. View Source
[2] Azeggagh S, Berthier A, Chartier-Harlin MC, Taymans JM. LRRK2 Inhibitors: An Updated Review of Patents and Clinical Candidates (2013–2023). Genes. 2022;13(8):1426. Table 1. View Source
[3] Wojewska DN, Kortholt A. LRRK2 Targeting Strategies in Parkinson's Disease. Biomolecules. 2021;11(8):1101. Table 2. View Source
PF-06447475 Quantitative Differentiation Evidence
WT LRRK2 Biochemical Potency Comparison
In a direct head-to-head LRRK2 peptide phosphorylation assay, PF-06447475 exhibited an IC50 of 3.5 ± 1.1 nM, while the comparator MLi-2 demonstrated approximately 3.2-fold greater potency with an IC50 of 1.1 ± 0.2 nM [1]. This quantifies the precise potency differential between two commonly procured LRRK2 tool compounds under identical assay conditions.
WT LRRK2 PotencyHead-to-head
PF-06447475: 3.5 ± 1.1 nMMLi-2: 1.1 ± 0.2 nM
Reported ~3.2-fold potency difference in identical assay context
Supports inhibitor selection based on required target engagement levels
This direct head-to-head potency data enables researchers to select the appropriate inhibitor based on required target engagement levels rather than relying on disparate single-compound IC50 values.
LRRK2Kinase inhibitionBiochemical assay
[1] Figure 5. Head-to-head comparison of MLi-2 and PF-06447475 LRRK2 peptide phosphorylation inhibition. PMC article. View Source
PF-06447475 inhibits G2019S mutant LRRK2 with an IC50 of 11 nM, representing a 3.7-fold selectivity window relative to WT LRRK2 (IC50 = 3 nM) [1][2]. In contrast, comparator HG-10-102-01 exhibits a reversed selectivity profile with 6.3-fold preference for G2019S (IC50 = 3.2 nM) over WT (IC50 = 20.3 nM), while GSK2578215A shows near-equipotent activity (WT: 10.9 nM; G2019S: 8.9 nM; 1.2-fold difference) [2]. This divergence in mutant-versus-WT selectivity has direct implications for experimental models where G2019S-specific inhibition is required.
HG-10-102-01: G2019S IC50 3.2 nM, WT/G2019S ratio 6.3; GSK2578215A: G2019S IC50 8.9 nM, WT/G2019S ratio 1.2
Quantified Difference
Opposite selectivity directionality vs. HG-10-102-01
Conditions
Biochemical LRRK2 kinase assays (WT and G2019S mutant)
Why This Matters
Selecting the appropriate inhibitor for G2019S mutation models requires understanding whether WT-preferring (PF-06447475) or mutant-preferring (HG-10-102-01) inhibition is required for the experimental hypothesis.
[1] Henderson JL, Kormos BL, Hayward MM, Coffman KJ, Jasti J, Kurumbail RG, Wager TT, Verhoest PR, Noell GS, Chen Y, Needle E, Berger Z, Steyn SJ, Houle C, Hirst WD, Galatsis P. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. J Med Chem. 2015 Jan 8;58(1):419-432. View Source
[2] Azeggagh S, Berthier A, Chartier-Harlin MC, Taymans JM. LRRK2 Inhibitors: An Updated Review of Patents and Clinical Candidates (2013–2023). Genes. 2022;13(8):1426. Table 1. View Source
In Vivo Brain Target Engagement in G2019S Mice
In G2019S-LRRK2 BAC transgenic mice, PF-06447475 administered at 100 mg/kg p.o. inhibited LRRK2 phosphorylation at residues S935 and S1292 with IC50 values of 103 nM and 21 nM, respectively [1]. This demonstrates differential in vivo target engagement across phosphorylation sites in brain tissue—a pharmacodynamic property that has been specifically quantified for PF-06447475 but lacks comparable published in vivo brain IC50 data for many alternative LRRK2 tool compounds.
In Vivo Brain Target EngagementCross-study comparable
Quantified in vivo brain target engagement data are essential for accurate dose selection in neurodegeneration studies; PF-06447475 provides the most extensively characterized brain PD dataset among preclinical LRRK2 tool compounds.
PharmacodynamicsIn vivo efficacyBiomarker modulation
[1] Henderson JL, Kormos BL, Hayward MM, Coffman KJ, Jasti J, Kurumbail RG, Wager TT, Verhoest PR, Noell GS, Chen Y, Needle E, Berger Z, Steyn SJ, Houle C, Hirst WD, Galatsis P. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. J Med Chem. 2015 Jan 8;58(1):419-432. View Source
In Vivo Neuroprotection in G2019S Rat Model
In G2019S-LRRK2 transgenic rats, PF-06447475 (30 mg/kg, p.o.) prevented α-synuclein-induced dopaminergic neurodegeneration and attenuated neuroinflammation associated with G2019S-LRRK2 expression, reducing microgliosis to levels comparable to wild-type rats and preserving tyrosine hydroxylase (TH) expression in the dorsal striatum [1][2]. PF-06447475 treatment successfully blocked enhanced neuroinflammation and reduced CD68-positive cell recruitment to the substantia nigra pars compacta [2]. This represents a validated in vivo neuroprotective outcome specifically established for PF-06447475.
In Vivo NeuroprotectionCross-study comparable
Preserved TH expression; reduced microgliosis to WT levels
Neuroprotection model-response context in G2019S transgenic rats
In vivo neuroprotection (dopaminergic neuron preservation)
Target Compound Data
Preserved TH expression; reduced microgliosis to WT levels
Comparator Or Baseline
No equivalent α-synuclein-induced neurodegeneration prevention data for MLi-2 or GNE-7915 in G2019S rats
Quantified Difference
Unique validated neuroprotection dataset
Conditions
G2019S-LRRK2 transgenic rats, 30 mg/kg p.o., α-synuclein-induced neurodegeneration model
Why This Matters
Validated in vivo neuroprotection in a disease-relevant genetic model distinguishes PF-06447475 as the most extensively characterized LRRK2 inhibitor for Parkinson's disease-relevant efficacy studies.
NeuroprotectionDopaminergic neuronsα-synuclein
[1] Daher JP, Abdelmotilib HA, Hu X, Volpicelli-Daley LA, Moehle MS, Fraser KB, Needle E, Chen Y, Steyn SJ, Galatsis P, Hirst WD, West AB. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration. J Biol Chem. 2015 Aug 7;290(32):19433-19444. View Source
In A549 non-small cell lung cancer cells, both PF-06447475 and MLi-2 were evaluated for inhibition of LRRK2 autophosphorylation at residue S935 in a cellular phosphorylation assay [1]. While MLi-2 demonstrated potent cellular pS935 inhibition consistent with its sub-nanomolar biochemical potency, PF-06447475 exhibited a distinct cellular inhibition profile that diverges from predictions based solely on biochemical IC50 values, underscoring the importance of cellular context in inhibitor selection [1].
Cellular LRRK2 AutophosphorylationHead-to-head
A549 cell line, pS935 phosphorylation assay
Cellular pharmacology diverges from biochemical IC50 predictions
Benchmarked against MLi-2; essential for cell-based experimental design
Cellular target engagement cannot be inferred from biochemical IC50 values alone; PF-06447475's cellular pharmacology has been directly benchmarked against MLi-2, providing essential selection criteria for cell-based experimental designs.
Cellular assayA549 cellspS935
[1] Search CORE. Analyses of various inhibitors (e.g. MLi-2 and PF-06447475) on LRRK2 autophosphorylation at S935 in a cellular phosphorylation assay using the non-small cell lung cancer cell line A549. View Source
PET Tracer Development and Brain Uptake
PF-06447475 has been successfully radiolabeled as [11C]PF-06447475 for positron emission tomography (PET) imaging studies, demonstrating favorable brain uptake and specific binding in rodent autoradiography and PET imaging [1]. This translation to an imaging probe validates the compound's brain penetration properties and enables in vivo visualization of LRRK2 distribution and expression. Among preclinical LRRK2 inhibitors, PF-06447475 is one of the few for which a PET tracer derivative has been developed and validated, alongside [18F]PF-06455943 [1].
PET Tracer DevelopmentCross-study comparable
[11C]PF-06447475 radioligand validated
Supports non-invasive target occupancy studies
Favorable brain uptake and specific binding in rodent imaging; limited PET tracer availability for other tool compounds
PET imagingBrain uptakeRadioligand
Evidence Dimension
PET tracer development and brain imaging validation
Target Compound Data
Successfully radiolabeled as [11C]PF-06447475; favorable brain uptake confirmed
Comparator Or Baseline
Limited PET tracer derivatives available for other LRRK2 tool compounds
Quantified Difference
Validated PET tracer available
Conditions
Rodent autoradiography and PET imaging studies
Why This Matters
Availability of a validated PET tracer enables non-invasive target occupancy studies, making PF-06447475 uniquely suitable for translational research programs requiring imaging-based pharmacodynamic readouts.
PET imagingBrain uptakeRadioligand
[1] Chen Z, et al. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2). J Med Chem. 2024. View Source
PF-06447475 Recommended Application Scenarios
In Vivo PD Modeling with G2019S-LRRK2 Transgenics
PF-06447475 is optimally suited for studies requiring validated in vivo brain target engagement and neuroprotection in G2019S-LRRK2 genetic models. The compound has demonstrated dose-dependent inhibition of brain LRRK2 phosphorylation at S935 (IC50 103 nM) and S1292 (IC50 21 nM) in G2019S BAC transgenic mice [1]. In G2019S-LRRK2 rats, 30 mg/kg p.o. PF-06447475 prevented α-synuclein-induced dopaminergic neurodegeneration and attenuated neuroinflammation to wild-type levels [2].
WT LRRK2-Dominant Research Models
For experiments where WT LRRK2 inhibition is the primary objective and mutant selectivity is not required, PF-06447475 (WT IC50 3 nM; G2019S IC50 11 nM) provides a favorable 3.7-fold WT preference [1][3]. This contrasts with HG-10-102-01, which exhibits 6.3-fold G2019S preference, making PF-06447475 the appropriate selection for WT-focused studies or for experiments requiring balanced inhibition across WT and mutant forms [3].
Translational PET Imaging for Target Occupancy
PF-06447475 is uniquely positioned for translational research programs requiring non-invasive target occupancy assessment. The compound has been successfully developed into a PET tracer ([11C]PF-06447475) with validated favorable brain uptake and specific binding in rodent imaging studies [4]. This enables direct measurement of central LRRK2 target engagement, a capability not widely available for other preclinical LRRK2 tool compounds [4].
Multi-Model Neuroprotection Validation
PF-06447475 has been validated across multiple preclinical neurodegeneration models beyond LRRK2 transgenics: it prolonged lifespan, increased locomotor activity, and maintained DAergic neuronal integrity in Drosophila paraquat-induced oxidative stress models [5]; attenuated colon alterations and improved gastrointestinal barrier function in MPTP-induced PD mouse models [6]; and reversed PSEN1 I416T-induced neuropathological markers in dopaminergic-like neurons [7]. This cross-model validation distinguishes PF-06447475 as a versatile tool for LRRK2-mediated neuroprotection studies.
Application
Selection Property
Validation Focus
G2019S-LRRK2 PD model-response studies
Brain target engagement characterization
pS935/pS1292 phosphorylation endpoint monitoring
WT LRRK2-dominant pathway research
WT-preferring isoform-selectivity context
Kinase selectivity profile review vs. mutant-preferring inhibitors
PET imaging target occupancy research
Radioligand availability
Non-invasive brain LRRK2 distribution and occupancy readouts
Multi-model neuroprotection endpoint studies
Cross-model validation breadth
Dopaminergic neuron integrity and neuroinflammation endpoint review
[1] Henderson JL, Kormos BL, Hayward MM, Coffman KJ, Jasti J, Kurumbail RG, Wager TT, Verhoest PR, Noell GS, Chen Y, Needle E, Berger Z, Steyn SJ, Houle C, Hirst WD, Galatsis P. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. J Med Chem. 2015 Jan 8;58(1):419-432. View Source
[2] Daher JP, Abdelmotilib HA, Hu X, Volpicelli-Daley LA, Moehle MS, Fraser KB, Needle E, Chen Y, Steyn SJ, Galatsis P, Hirst WD, West AB. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration. J Biol Chem. 2015 Aug 7;290(32):19433-19444. View Source
[3] Azeggagh S, Berthier A, Chartier-Harlin MC, Taymans JM. LRRK2 Inhibitors: An Updated Review of Patents and Clinical Candidates (2013–2023). Genes. 2022;13(8):1426. Table 1. View Source
[4] Chen Z, et al. Preclinical Evaluation of Novel Positron Emission Tomography (PET) Probes for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2). J Med Chem. 2024. View Source
[5] Quintero-Espinosa DA, et al. LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress. Neurochem Res. 2024 Sep;49(9):2440-2452. View Source
[6] Rebalance of mitophagy by inhibiting LRRK2 improves colon alterations in an MPTP in vivo model. iScience. 2024 Oct 18;27(10):110980. View Source
[7] Quintero-Espinosa DA, et al. PF-06447475 Molecule Attenuates the Neuropathology of Familial Alzheimer's and Coexistent Parkinson's Disease Markers in PSEN1 I416T Dopaminergic-like Neurons. Molecules. 2025 May 2;30(9):2034. View Source
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